molecular formula C18H19N5O3 B2998806 1-methyl-3-(2-oxopropyl)-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 887888-91-7

1-methyl-3-(2-oxopropyl)-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No. B2998806
CAS RN: 887888-91-7
M. Wt: 353.382
InChI Key: ZCYIRTVQZSEDQG-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a methyl group, an oxopropyl group, a tolyl group, and a purine dione group. These groups are common in organic chemistry and are found in a variety of chemical compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the purine ring, the addition of the tolyl group, and the addition of the oxopropyl group. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a purine ring. The exact structure would depend on the specific arrangement of these groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the tolyl group could potentially undergo reactions such as Williamson etherification or C-C coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a tolyl group could make the compound nonpolar and hydrophobic .

Scientific Research Applications

Synthesis and Properties

The synthesis of mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, demonstrates the chemical versatility and reactivity of compounds within this structural class. For instance, these analogs can undergo hydrolytic ring-opening reactions, showcasing their potential in various synthetic applications and studies on reaction mechanisms (Coburn & Taylor, 1982).

Biological Evaluation

Compounds with a purine core structure, such as 1-methyl-3-(2-oxopropyl)-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione, have been explored for their biological activities. For instance, novel derivatives have been identified as potent and selective antagonists of the A3 adenosine receptor, highlighting their potential therapeutic applications. Such studies contribute to our understanding of receptor-ligand interactions and the development of new pharmaceutical agents (Baraldi et al., 2005).

Structure-Activity Relationships

The exploration of structure-activity relationships (SAR) in derivatives of imidazo[2,1-f]purine-2,4-dione has provided insights into how molecular modifications affect biological activity. Such studies are crucial for the rational design of molecules with enhanced efficacy and selectivity for specific biological targets. The SAR studies help in identifying the key structural features required for activity and can guide the development of novel compounds with potential therapeutic applications (Baraldi et al., 2008).

properties

IUPAC Name

4-methyl-6-(4-methylphenyl)-2-(2-oxopropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-11-4-6-13(7-5-11)21-8-9-22-14-15(19-17(21)22)20(3)18(26)23(16(14)25)10-12(2)24/h4-7H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYIRTVQZSEDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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